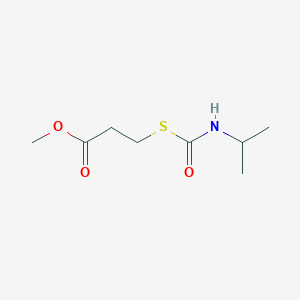![molecular formula C8H14O6 B14009436 4-Methoxy-5,8,10-trioxabicyclo[4.4.0]decane-2,3-diol CAS No. 50256-54-7](/img/structure/B14009436.png)
4-Methoxy-5,8,10-trioxabicyclo[4.4.0]decane-2,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-5,8,10-trioxabicyclo[4.4.0]decane-2,3-diol is a chemical compound with the molecular formula C8H14O6 and a molecular weight of 206.193 g/mol It is known for its unique bicyclic structure, which includes three oxygen atoms and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-5,8,10-trioxabicyclo[4.4.0]decane-2,3-diol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a methoxy-substituted diol with a suitable oxidizing agent to form the trioxabicyclo structure . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-5,8,10-trioxabicyclo[4.4.0]decane-2,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the compound into simpler derivatives.
Substitution: The methoxy group and other substituents can be replaced by different functional groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
4-Methoxy-5,8,10-trioxabicyclo[4.4.0]decane-2,3-diol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methoxy-5,8,10-trioxabicyclo[4.4.0]decane-2,3-diol involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, depending on the target and context .
Comparison with Similar Compounds
Similar Compounds
Trans-decalin: Another bicyclic compound with similar structural features.
Trans-octalin: Shares the bicyclic framework but differs in functional groups and applications.
Uniqueness
4-Methoxy-5,8,10-trioxabicyclo[4.4.0]decane-2,3-diol is unique due to its specific arrangement of oxygen atoms and the presence of a methoxy group.
Properties
CAS No. |
50256-54-7 |
|---|---|
Molecular Formula |
C8H14O6 |
Molecular Weight |
206.19 g/mol |
IUPAC Name |
6-methoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol |
InChI |
InChI=1S/C8H14O6/c1-11-8-6(10)5(9)7-4(14-8)2-12-3-13-7/h4-10H,2-3H2,1H3 |
InChI Key |
SCPZHNFZLGNUMI-UHFFFAOYSA-N |
Canonical SMILES |
COC1C(C(C2C(O1)COCO2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


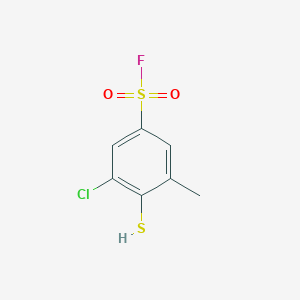
![(2S)-5-tert-Butoxy-2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]-5-oxo-pentanoic acid](/img/structure/B14009362.png)
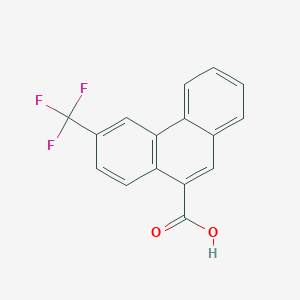

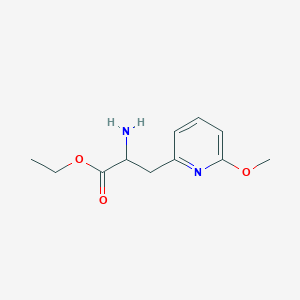
![3-[4-[bis(2-chloroethyl)amino]phenyl]-2-cyano-N-[3-(dimethylamino)propyl]prop-2-enamide](/img/structure/B14009385.png)

![4-Methoxy-5,8,10-trioxabicyclo[4.4.0]decane-2,3-diol](/img/structure/B14009396.png)
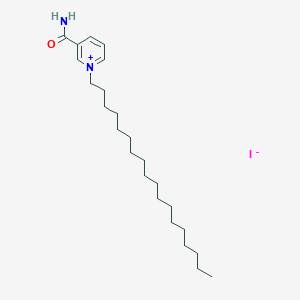
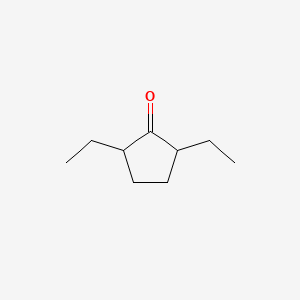

![7-[(3,4-dichlorophenyl)methoxy]-4-oxo-1H-quinoline-3-carboxylic acid](/img/structure/B14009415.png)
![4-Methoxy-5,8,10-trioxabicyclo[4.4.0]decane-2,3-diol](/img/structure/B14009419.png)
